(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
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Description
(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.36. The purity is usually 95%.
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Biological Activity
(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes thiazole and isoxazole rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects.
Chemical Structure
The molecular formula of this compound is C₁₅H₁₄N₂O₃S. Its structure can be described as follows:
Component | Description |
---|---|
Thiazole Ring | Contributes to biological activity through electron-withdrawing properties. |
Isoxazole Ring | Known for its role in various pharmacological activities. |
Methoxy Groups | Enhance solubility and bioavailability. |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of thiazole have shown significant activity against various pathogenic bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
- Antifungal Activity : The compound exhibited selective antifungal activity against Candida species and other Gram-positive bacteria .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. Similar thiazole-based compounds have been reported to inhibit key inflammatory pathways:
- Mechanism of Action : These compounds may act as dual inhibitors of 5-lipoxygenase and cyclooxygenase enzymes, which are critical in the inflammatory response .
- Case Study : In rat models, specific derivatives demonstrated oral activity in reducing edema associated with inflammation .
Cytotoxicity
Cytotoxicity studies using the MTT assay on HaCat and Balb/c 3T3 cells indicated promising results for certain derivatives:
- Cell Viability : Compounds were evaluated for their ability to inhibit cell proliferation, with some showing significant cytotoxic effects .
- Structure-Activity Relationship : The presence of methoxy groups and the thiazole core were crucial for enhancing cytotoxicity against cancer cell lines .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions of this compound with biological targets:
Target Protein | Binding Energy (kcal/mol) | Interaction Type |
---|---|---|
DNA Gyrase | -9.8 | Hydrogen Bonds |
MurD | -10.1 | Pi-Pi Stacking |
These interactions suggest a strong affinity for bacterial enzymes, supporting its potential as an antimicrobial agent .
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-8-5-12(22-17-8)14(19)16-15-18(2)9-6-10(20-3)11(21-4)7-13(9)23-15/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKOFLCVPUJKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.